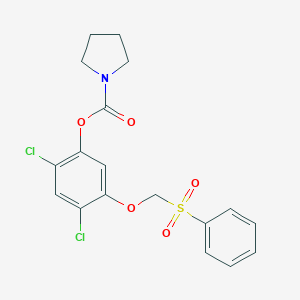
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DPCPX and is a highly selective antagonist of adenosine A1 receptors.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene involves the selective blockade of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. These receptors are widely distributed in the brain and peripheral tissues and are involved in various physiological processes. By blocking the adenosine A1 receptors, 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene can modulate the activity of these receptors and investigate their role in various physiological processes.
Biochemical and Physiological Effects:
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can selectively block adenosine A1 receptors without affecting other adenosine receptor subtypes. In vivo studies have shown that this compound can modulate sleep-wake cycles, cardiovascular function, and neurotransmitter release. These effects make 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene in lab experiments include its high selectivity for adenosine A1 receptors, its ability to modulate various physiological processes, and its potential for developing new drugs that target these receptors. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are many potential future directions for research involving 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene. Some possible areas of investigation include the role of adenosine A1 receptors in sleep regulation, cardiovascular function, and neurotransmitter release. Other potential directions include the development of new drugs that target adenosine A1 receptors and the investigation of the potential toxicity of this compound. Overall, 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has significant potential for advancing our understanding of adenosine A1 receptors and their role in various physiological processes.
Métodos De Síntesis
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,4-dichlorobenzene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-methoxyphenylsulfonyl chloride to form 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene. The final step involves the reaction of 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene with 1-pyrrolidinecarbonyl chloride to form 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has potential applications in various scientific research areas, including neuroscience, pharmacology, and biochemistry. This compound is a highly selective antagonist of adenosine A1 receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and neurotransmitter release. By blocking the adenosine A1 receptors, researchers can investigate the role of these receptors in various physiological processes and develop new drugs that target these receptors.
Propiedades
Número CAS |
101188-28-7 |
|---|---|
Fórmula molecular |
C18H17Cl2NO5S |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Clave InChI |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
SMILES canónico |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




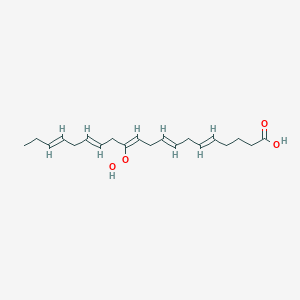

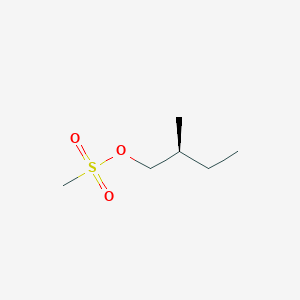
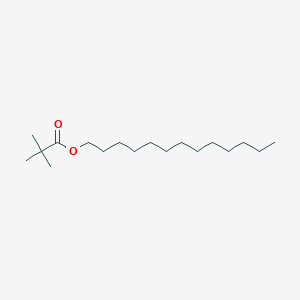
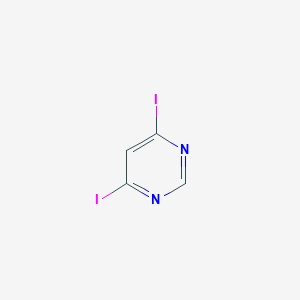
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)


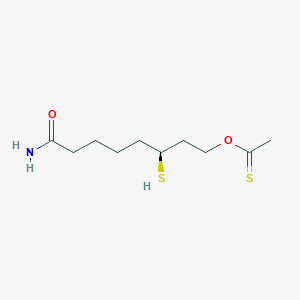
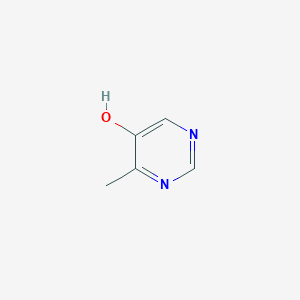


![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)